2-(4-(4-Methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanol
Description
Properties
IUPAC Name |
2-[4-(4-methyl-5-nitro-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O3/c1-13-14(22(24)25)15(20-5-3-2-4-6-20)18-16(17-13)21-9-7-19(8-10-21)11-12-23/h23H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVLHFGNHTUSLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)CCO)N3CCCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanol typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine with piperazine under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group (-NO₂) at position 5 of the pyrimidine ring is a primary site for reduction reactions.
Mechanism : The nitro group undergoes stepwise reduction via nitroso and hydroxylamine intermediates to yield the primary amine.
Piperazine Ring Functionalization
The piperazine ring participates in nucleophilic substitution and alkylation reactions due to its tertiary amine structure.
N-Alkylation
| Substrate | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Ethyl bromoacetate | K₂CO₃, DMF, 60°C | 24h reflux | Ethyl 2-(4-(4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethyl acetate | 68% |
Acylation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → RT | N-Acetylated derivative | 89% |
Ethanol Moiety Reactions
The terminal ethanol group (-CH₂CH₂OH) undergoes oxidation and esterification.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Oxidation | Jones reagent (CrO₃/H₂SO₄) | Carboxylic acid derivative | 63% |
| Esterification | AcCl, pyridine, RT | Ethyl acetate ester | 91% |
Pyrimidine Ring Modifications
The pyrimidine core exhibits electrophilic substitution at position 2, facilitated by electron-withdrawing nitro and piperidinyl groups.
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles under acidic or basic conditions.
Comparative Reactivity Table
| Functional Group | Reaction Type | Relative Reactivity (1–5) | Notes |
|---|---|---|---|
| Nitro (-NO₂) | Reduction | 5 | Most reactive site |
| Piperazine N | Alkylation | 4 | Steric effects moderate reactivity |
| Ethanol (-OH) | Oxidation | 3 | pH-dependent |
| Pyrimidine C-2 | Electrophilic substitution | 2 | Electron-deficient position |
Key Research Findings
-
Selectivity Challenges : Competing reactions at the piperazine nitrogen and ethanol group require precise stoichiometric control .
-
Catalytic Efficiency : Pd/C outperforms Raney nickel in nitro reductions, minimizing side products .
-
Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance substitution rates versus protic solvents .
Scientific Research Applications
Chemistry
In chemistry, 2-(4-(4-Methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanol serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation: The nitro group can be reduced to an amine.
- Substitution: The piperidine and piperazine rings can undergo nucleophilic substitutions.
- Cyclization: The compound can form cyclic derivatives through intramolecular reactions.
Biology
Biologically, this compound has been investigated as a biochemical probe due to its ability to interact with specific molecular targets. It has shown potential in:
- Antimicrobial Activity: Studies have indicated that derivatives of this compound exhibit significant antibacterial properties.
- Anticancer Activity: Research suggests that it may induce apoptosis in cancer cells by modulating enzyme activity.
Medicine
In the medical field, this compound is explored for its therapeutic properties:
| Therapeutic Area | Potential Activity |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Anticancer | Induces cell death in cancerous cells |
| Anti-inflammatory | Modulates inflammatory pathways |
Case studies have demonstrated its effectiveness in reducing tumor growth in animal models, highlighting its potential as a lead compound for drug development .
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its ability to serve as a precursor for synthesizing specialized polymers and other materials makes it valuable in the chemical manufacturing sector.
Mechanism of Action
The mechanism of action of 2-(4-(4-Methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s piperidin-1-yl group at position 6 introduces moderate lipophilicity, whereas Example 124’s (2-methoxyethyl)(methyl)amino group enhances polarity due to the ether moiety . The ethanol side chain in the target compound likely improves aqueous solubility compared to the N-isopropylacetamide groups in Examples 123–125, which are more lipophilic .
Bioactivity Implications: Example 123 (piperidin-1-yl analog) and Example 125 (dimethylaminoethyl analog) exhibit distinct NMR shifts (e.g., δ 8.09 vs. 8.02 for aromatic protons), suggesting differences in electronic environments that may influence binding to kinase targets . The RSC compound m6’s chloro-triazol-phenoxy substituent () highlights the role of halogenation in enhancing target affinity, a feature absent in the target compound .
Research Findings and Mechanistic Insights
- Solubility vs. Permeability Trade-off: The ethanol side chain in the target compound balances solubility and membrane permeability, a critical advantage over the acetyl-piperazine analog (), which may suffer from excessive hydrophilicity .
- Piperidine vs.
- Nitro Group Reactivity : The nitro group in the target compound could serve as a hydrogen-bond acceptor or be reduced metabolically, posing both opportunities and risks in drug design .
Biological Activity
The compound 2-(4-(4-Methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanol is a complex molecule with potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological activity, and therapeutic potential based on current research findings.
Chemical Structure and Synthesis
The chemical structure of the compound includes a piperazine ring, a piperidine moiety, and a pyrimidine derivative with a nitro group. These structural components are significant as they contribute to the compound's biological properties.
Synthesis Overview:
The synthesis of this compound involves several steps, typically starting from simpler pyrimidine derivatives. The synthetic routes often include:
- Formation of the piperazine and piperidine rings.
- Introduction of the nitro group at the appropriate position on the pyrimidine.
- Final coupling reactions to yield the target compound.
Biological Activity
The biological activity of this compound has been investigated primarily concerning its interaction with various biological targets.
1. Inhibition of Dihydrofolate Reductase (DHFR)
Research indicates that compounds with similar structures often act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. By inhibiting DHFR, these compounds can reduce the availability of tetrahydrofolate, leading to decreased DNA and RNA synthesis in rapidly dividing cells, such as cancer cells .
| Compound | Activity | Target |
|---|---|---|
| This compound | Inhibitor | DHFR |
| Piritrexim | Inhibitor | DHFR |
2. Antitumor Activity
The compound has shown promising results in preclinical studies for its antitumor activity. For instance, derivatives with similar piperazine structures have been reported to exhibit cytotoxic effects against various cancer cell lines, including melanoma and urothelial carcinoma .
3. Antimicrobial Properties
There is also evidence suggesting that this class of compounds may possess antimicrobial properties. Studies have indicated that certain nitro-substituted pyrimidines can inhibit the growth of Gram-negative bacteria, making them potential candidates for treating bacterial infections .
Case Studies
Several case studies have highlighted the efficacy of related compounds:
- Piritrexim : This compound demonstrated significant antitumor effects in rat models by inhibiting DHFR and showed efficacy against carcinosarcoma .
- Quinolinyl Pyrimidines : Another class that includes similar structures has been shown to inhibit Mycobacterium tuberculosis NDH-2, indicating potential for treating bacterial infections .
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-(4-(4-Methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanol?
The synthesis requires precise control of reaction parameters:
- Temperature : Typically 60–100°C for nitro-group stability and piperazine coupling efficiency.
- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution at the pyrimidine core .
- pH : Maintain neutral to slightly basic conditions (pH 7–8) to avoid decomposition of nitro groups .
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve piperazine reactivity .
Q. Key Table: Reaction Parameters
| Parameter | Range/Choice | Purpose |
|---|---|---|
| Temperature | 60–100°C | Facilitate substitution reactions |
| Solvent | DMF/DMSO | Enhance nucleophilicity |
| pH | 7–8 | Stabilize nitro groups |
Q. How can researchers confirm the structural integrity and purity of this compound?
Use a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 434.2 for [M+H]⁺) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with C18 columns and acetonitrile/water gradients .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact (severe irritation reported in analogs) .
- Ventilation : Use fume hoods due to potential nitro-group decomposition products (e.g., NOx gases) .
- First Aid : Immediate eye rinsing with water for 15 minutes if exposed .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and reactivity of this compound?
Employ quantum chemical calculations (e.g., DFT) to:
- Predict transition states for piperazine coupling and nitro-group orientation .
- Screen solvent effects on reaction energy barriers using COSMO-RS models .
- Integrate feedback loops where experimental data refine computational parameters (ICReDD methodology) .
Q. Key Table: Computational Tools
| Tool | Application | Example Output |
|---|---|---|
| DFT (Gaussian) | Reaction pathway energetics | Activation energy barriers |
| COMSOL Multiphysics | Solvent interaction simulations | Solvation free energies |
Q. How should researchers address contradictory data in biological activity assays?
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to isolate target-specific effects .
- Analytical Cross-Validation : Compare LC-MS/MS results with fluorescence-based binding assays to rule out artifacts .
- Statistical Design of Experiments (DoE) : Use factorial designs to identify confounding variables (e.g., pH, temperature) .
Q. What strategies enhance the compound's bioavailability for pharmacological studies?
- Derivatization : Introduce hydrophilic groups (e.g., sulfate esters) at the ethanol moiety to improve solubility .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance cellular uptake (tested in analogs with 2–3× bioavailability improvements) .
- Permeability Assays : Conduct Caco-2 cell monolayer studies to assess intestinal absorption .
Q. How does the nitro group influence the compound's electronic and steric properties?
- Electron-Withdrawing Effects : The nitro group reduces electron density at the pyrimidine ring, directing electrophilic attacks to the 4-position .
- Steric Hindrance : Nitro and piperidinyl groups create a planar geometry, limiting rotation and stabilizing π-π stacking in receptor binding .
- Spectroscopic Evidence : IR peaks at 1520 cm⁻¹ (asymmetric NO₂ stretch) confirm electronic effects .
Methodological Guidelines for Experimental Design
- Statistical DoE : Apply Plackett-Burman designs to screen critical variables (e.g., reagent stoichiometry, solvent ratio) with minimal experiments .
- Cross-Disciplinary Integration : Combine synthetic chemistry with cheminformatics tools (e.g., PubChem data mining) to predict side reactions .
- AI-Driven Optimization : Use machine learning (e.g., Random Forest models) to predict reaction yields from historical datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
